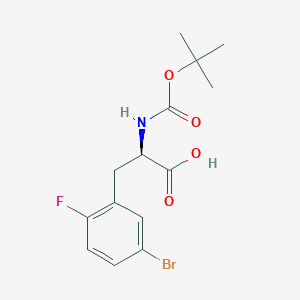

N-Boc-5-bromo-2-fluoro-D-phenylalanine

Description

Significance of Non-Canonical Amino Acids in Peptide and Protein Engineering Research

Non-canonical amino acids (ncAAs) are amino acids that are not one of the 20 standard proteinogenic amino acids. Their incorporation into peptides and proteins is a powerful strategy in chemical biology and protein engineering, expanding the chemical diversity available for creating novel biomolecules. nih.govresearchgate.net This expansion allows for the introduction of new functionalities, such as fluorescent probes, post-translational modifications, and unique reactive groups. beilstein-journals.org The ability to site-specifically incorporate ncAAs enables researchers to probe protein structure and function in ways not possible with the standard amino acid repertoire. nih.gov

The introduction of ncAAs can significantly enhance the therapeutic properties of peptides, such as increasing their stability against enzymatic degradation, improving their conformational rigidity, and enhancing their binding affinity to biological targets. nih.gov Methods for incorporating these unique building blocks have become increasingly sophisticated, ranging from solid-phase peptide synthesis to genetic code expansion techniques that allow for their ribosomal incorporation in living cells. nih.govresearchgate.net

Strategic Incorporation of Halogenated Amino Acids in Advanced Chemical Structures

Halogenation of amino acids is a key strategy for modulating the physicochemical properties of peptides and proteins. The introduction of halogen atoms, such as fluorine, chlorine, bromine, and iodine, can profoundly influence a molecule's conformation, lipophilicity, and electronic character. nih.gov Fluorine, in particular, is often used to enhance metabolic stability and binding affinity due to its high electronegativity and relatively small size. nih.gov The introduction of fluorine can alter the acidity, basicity, and geometry of an amino acid analog. beilstein-journals.org

Bromine, with its larger size and potential to form halogen bonds, can also be strategically employed to create specific intermolecular interactions that can influence protein folding and ligand binding. nih.gov The combined presence of both fluorine and bromine on a phenylalanine ring, as seen in N-Boc-5-bromo-2-fluoro-D-phenylalanine, offers a unique set of properties. The electron-withdrawing nature of the fluorine at the 2-position and the bulky, polarizable bromine at the 5-position create a distinct electronic and steric profile on the aromatic ring. This can be exploited to fine-tune the interactions of the resulting peptide with its target. Research on halogenated phenylalanine derivatives has shown that such modifications can impact protein aggregation, a process central to many diseases. nih.gov

Overview of this compound as a Versatile Building Block in Chemical Research

This compound is a synthetic amino acid derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. The "N-Boc" protecting group (tert-butyloxycarbonyl) is a standard protecting group in peptide synthesis, allowing for the controlled, stepwise addition of the amino acid to a growing peptide chain. nih.gov The D-configuration of the alpha-carbon is significant, as peptides containing D-amino acids are often more resistant to proteolysis, leading to a longer biological half-life.

The dual halogenation of the phenyl ring with both bromine and fluorine provides a unique tool for medicinal chemists. The fluorine atom can enhance binding affinity and metabolic stability, while the bromine atom can serve as a handle for further chemical modification through cross-coupling reactions or can participate in halogen bonding to direct molecular assembly. nih.gov While specific research applications of this compound are not extensively documented in publicly available literature, its structural features suggest its utility in the design of enzyme inhibitors, receptor ligands, and probes for studying biological systems.

Compound Data

Below are tables detailing the available information for this compound and its related structures.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(5-bromo-2-fluorophenyl)propanoic acid |

| CAS Number | 1998552-09-2 |

| Molecular Formula | C₁₄H₁₇BrFNO₄ |

| Molecular Weight | 378.19 g/mol |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in organic solvents like methanol, dichloromethane (B109758) |

Table 2: Related Phenylalanine Derivatives

| Compound Name | CAS Number | Key Features |

| 5-Bromo-2-fluoro-D-phenylalanine | 1269836-19-2 | The unprotected form of the title compound. |

| N-Boc-3-bromo-5-fluoro-D-phenylalanine | Not Available | An isomer with a different substitution pattern, also used in medicinal chemistry. |

| N-Boc-D-phenylalanine | 60073-45-2 | The non-halogenated parent compound. |

Structure

3D Structure

Properties

Molecular Formula |

C14H17BrFNO4 |

|---|---|

Molecular Weight |

362.19 g/mol |

IUPAC Name |

(2R)-3-(5-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |

InChI Key |

GMCNCAWDRLFCEF-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Br)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Boc 5 Bromo 2 Fluoro D Phenylalanine and Its Derivatives

Precursor Synthesis and Stereochemical Control in D-Phenylalanine Scaffolds

The foundation for synthesizing N-Boc-5-bromo-2-fluoro-D-phenylalanine lies in the creation of a D-phenylalanine scaffold with the necessary protecting groups and functionalities for subsequent halogenation. This initial phase is critical for establishing the absolute stereochemistry of the final compound.

Enantioselective Approaches to Phenylalanine Frameworks

Achieving the desired D-configuration of the phenylalanine backbone is a paramount challenge. While L-amino acids are abundant and inexpensive, D-amino acids are less common and often require specialized synthetic methods to produce with high optical purity. rsc.org Biocatalytic and chemoenzymatic cascade reactions have emerged as powerful, atom-economic, and low-cost alternatives to traditional chemical resolutions. nih.gov

One prominent strategy involves the stereoinversion of readily available L-phenylalanine precursors. rsc.orgnih.gov This can be accomplished through a one-pot, two-step enzymatic cascade:

Deamination: An L-amino acid deaminase (LAAD), often from Proteus mirabilis (PmLAAD), first catalyzes the oxidative deamination of an L-phenylalanine derivative to its corresponding α-keto acid (e.g., phenylpyruvic acid). rsc.orgnih.gov

Reductive Amination: Subsequently, a D-amino acid dehydrogenase (D-AADH) or an engineered D-selective aminotransferase stereoselectively reduces the α-keto acid intermediate to the desired D-phenylalanine product. rsc.orgnih.gov To drive the reaction to completion, a cofactor recycling system, such as one using formate (B1220265) dehydrogenase (FDH), is often incorporated to regenerate the required NADPH. rsc.org

This cascade approach has been shown to convert L-phenylalanine into D-phenylalanine with a quantitative yield and an enantiomeric excess (ee) greater than 99%. rsc.org

| Method | Key Enzymes | Starting Material | Key Advantages | Reported Purity/Yield | Reference |

|---|---|---|---|---|---|

| Stereoinversion Cascade | L-amino acid deaminase (LAAD), D-amino acid dehydrogenase (D-AADH), Formate dehydrogenase (FDH) | L-Phenylalanine | High enantioselectivity, uses inexpensive starting materials, one-pot reaction. | >99% ee, quantitative yield for D-Phe. | rsc.org |

| PAL Cascade with Deracemization | Phenylalanine Ammonia (B1221849) Lyase (PAL), Chemoenzymatic deracemization | Cinnamic Acids | Produces optically enriched D-amino acids from simple precursors. | >99% ee for D-2-nitrophenylalanine. | nih.gov |

| Multi-enzyme Stereoinversion | LAAD, Engineered D-selective aminotransferase | Racemic or L-Phenylalanine derivatives | Broad substrate scope for various substituted phenylalanines. | 90% to >99% ee for various D-phenylalanine derivatives. | nih.gov |

Throughout the synthesis, particularly during subsequent steps like amide coupling, care must be taken to prevent racemization of the sensitive α-carbon. nih.gov The use of mild coupling reagents at low temperatures can minimize this risk and preserve the stereochemical integrity of the D-enantiomer. nih.gov Once the chiral core is formed, the amine is typically protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347), a standard procedure that yields the N-Boc-D-phenylalanine precursor. chemicalbook.com

Introduction of Halogenation Precursors on Aromatic Rings

The synthesis of a di-halogenated compound like this compound can be approached in two primary ways: by halogenating an existing N-Boc-D-phenylalanine scaffold or by constructing the amino acid from a pre-halogenated aromatic starting material. The latter approach often provides better control over regioselectivity.

A plausible route involves starting with a commercially available, or readily synthesized, di-halogenated benzene (B151609) derivative, such as 2-bromo-5-fluoroaniline. chemicalbook.com From this precursor, the alanine (B10760859) side chain can be constructed. Alternatively, methods like the Negishi cross-coupling can be employed, where a protected and activated iodoalanine derivative is coupled with a halogenated aryl-zinc compound. beilstein-journals.orgnih.gov This strategy allows for the direct incorporation of a fluorinated or brominated phenyl ring.

Another powerful technique for functionalizing aromatic rings is directed ortho-metalation, where a directing group on the ring guides a strong base (like n-BuLi) to deprotonate a specific adjacent position. mdpi.com Quenching this lithiated intermediate with an appropriate electrophile can install a precursor for halogenation, such as a boronic acid group, which can later be converted to a halogen. beilstein-journals.org

Regioselective Halogenation Strategies

The precise placement of bromine at the 5-position and fluorine at the 2-position on the phenylalanine ring requires carefully chosen regioselective halogenation methods. The electronic properties of the substituents already on the ring—the fluoro group, the bromo group, and the protected amino acid side chain—play a crucial role in directing the position of subsequent electrophilic attacks. mdpi.compurechemistry.org

Bromination Protocols at the 5-Position

For a substrate such as N-Boc-2-fluoro-D-phenylalanine, selective bromination at the 5-position is highly favored due to the directing effects of the existing substituents. Electrophilic aromatic bromination typically utilizes reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst. mdpi.comsaskoer.ca

The directing effects on the ring are as follows:

Alkyl side chain (at C1): The propionic acid side chain is a weakly deactivating meta-director.

The strong para-directing effect of the fluorine atom at the 2-position overwhelmingly favors the introduction of the bromine electrophile at the 5-position. mdpi.com This makes the regioselective bromination of a 2-fluorophenylalanine derivative a highly efficient and predictable reaction.

Fluorination Techniques at the 2-Position

Introducing fluorine onto an aromatic ring, particularly at a specific position, presents a greater challenge than bromination. Several methods have been developed for this purpose.

Electrophilic Fluorination: Direct fluorination of an N-Boc-D-phenylalanine precursor can be achieved using potent electrophilic fluorinating agents like [¹⁸F]AcOF. While this method often produces a mixture of isomers, studies have shown a high regioselectivity for the ortho-position (2-position), which can yield up to 72.5% of the desired 2-fluoro isomer. beilstein-journals.orgnih.gov

Nucleophilic Substitution (SₙAr): A more controlled, multi-step approach involves starting with a precursor that has a good leaving group (e.g., a nitro group or a different halogen) at the 2-position. A nucleophilic aromatic substitution reaction with a fluoride (B91410) source, such as [¹⁸F]-fluoride, can then install the fluorine atom. beilstein-journals.orgnih.gov

Palladium-Catalyzed Cross-Coupling: As mentioned earlier, methods developed by Jackson and others allow for the coupling of an organozinc derivative of alanine with a 2-fluoro-iodobenzene or 2-fluoro-bromobenzene, directly forming the 2-fluorophenylalanine structure. beilstein-journals.org

Orthogonal Introduction of Halogen Substituents

Orthogonal synthesis refers to the ability to perform a sequence of reactions on a molecule where each step proceeds with high selectivity and does not interfere with the functional groups or atoms installed in previous steps. For this compound, a logical orthogonal strategy would involve a linear synthesis.

A highly plausible synthetic sequence is:

Synthesize N-Boc-2-fluoro-D-phenylalanine: Using one of the enantioselective methods described (2.1.1) and a fluorination strategy (2.2.2), the 2-fluoro-D-phenylalanine core is first established and protected.

Regioselective Bromination: The resulting N-Boc-2-fluoro-D-phenylalanine is then subjected to electrophilic bromination. As established (2.2.1), the powerful para-directing effect of the 2-fluoro substituent ensures that the bromination occurs almost exclusively at the 5-position.

N-Protection with tert-Butoxycarbonyl (Boc) Group

The protection of the amino group is a critical step in the synthesis of amino acids to prevent unwanted side reactions during subsequent modifications. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups used in non-peptide chemistry due to its stability and the mild conditions required for its removal. jk-sci.comfishersci.co.uk

Chemical Strategies for Boc-Protection

The introduction of the Boc group onto an amino acid, such as the precursor to this compound, is typically achieved through nucleophilic acyl substitution. jk-sci.com The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640). jk-sci.comfishersci.co.uk

The reaction is generally carried out under aqueous or anhydrous conditions in the presence of a base. organic-chemistry.org Common bases include triethylamine (B128534) (TEA), sodium hydroxide, or 4-dimethylaminopyridine (B28879) (DMAP). jk-sci.comfishersci.co.uk The choice of solvent is flexible, with tetrahydrofuran (B95107) (THF), acetonitrile (B52724), dioxane, and water being frequently used. fishersci.co.uk

A general procedure involves dissolving the amino acid in a suitable solvent with Boc₂O and a base, followed by stirring at room temperature or with moderate heating. fishersci.co.ukchemicalbook.com For example, N-tert-butoxycarbonylation of amino acids has been achieved using guanidine (B92328) hydrochloride as a catalyst in ethanol (B145695) at 35-40°C. chemicalbook.com The reaction proceeds via the attack of the nucleophilic amine on one of the carbonyl carbons of Boc₂O. This results in the formation of a carbamate (B1207046) and a t-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and t-butoxide. jk-sci.com

| Reagent | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), NaOH, DMAP | THF, Water, Acetonitrile, Dioxane | Most common and versatile method. | jk-sci.comfishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | Guanidine hydrochloride (catalyst) | Ethanol | Effective for amino acids and peptides. | chemicalbook.com |

| t-BuOCO₂Ph | - | CH₂Cl₂, DMF | Allows for selective protection of primary amines. | jk-sci.com |

Role of Boc Group in Multi-Step Synthesis and Orthogonal Protection

The Boc protecting group plays a crucial role in multi-step synthesis, particularly in peptide synthesis, by ensuring that the N-terminus of the amino acid does not interfere with subsequent coupling reactions. masterorganicchemistry.com Its stability under a wide range of conditions, including basic and nucleophilic environments, makes it a reliable choice. organic-chemistry.orgtotal-synthesis.com

A key advantage of the Boc group is its utility in orthogonal protection strategies. numberanalytics.com Orthogonal protection allows for the selective removal of one protecting group in the presence of others. The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comchemistrysteps.comresearchgate.net This characteristic makes it orthogonal to other common amine protecting groups such as:

Fmoc (9-fluorenylmethoxycarbonyl): Removed by a base, often piperidine. total-synthesis.comnumberanalytics.com

Cbz (carboxybenzyl): Cleaved by catalytic hydrogenation. total-synthesis.comchemistrysteps.com

Alloc (allyloxycarbonyl): Removed via transition metal catalysis. total-synthesis.com

This orthogonality is fundamental in complex syntheses, such as solid-phase peptide synthesis (SPPS), where different protecting groups need to be removed at specific stages without affecting others. numberanalytics.comresearchgate.net For instance, in a synthetic route, a Boc-protected amine can remain intact while a base-labile Fmoc group is cleaved, enabling selective functionalization at the deprotected site. numberanalytics.com

Advanced Synthetic Transformations for Analogues

Following the successful N-protection of the amino acid, the halogenated phenyl ring of this compound provides a versatile handle for introducing further chemical diversity.

Cross-Coupling Reactions for Aryl Modifications (e.g., Negishi, Stille, Suzuki)

The bromine atom on the phenyl ring is a prime site for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for creating analogues with modified aryl scaffolds.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. It has been successfully used for the synthesis of fluorinated phenylalanine derivatives. nih.gov For example, the palladium-catalyzed reaction between an organozinc iodide and an aryl halide provides a direct route to protected fluorinated phenylalanine analogues. nih.gov

Stille Coupling: This method utilizes an organotin reagent and an organic halide. While not as commonly cited for this specific application in the provided context, it remains a staple in cross-coupling chemistry for aryl modifications.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organic halide, is a widely used and robust method for creating biaryl systems. nih.govacs.org A one-step synthesis of Fmoc-protected aryl-substituted phenylalanines has been reported using a nonaqueous Suzuki-Miyaura cross-coupling reaction of Fmoc-protected bromophenylalanines. nih.govacs.org This approach allows for the direct formation of a variety of unnatural biaryl-containing amino acids in good to excellent yields. nih.govacs.org This methodology can be applied to this compound to synthesize a diverse library of derivatives. For instance, N-Boc phenylalanine derivatives containing a 4-bromobiphenyl (B57062) moiety have been successfully subjected to Suzuki coupling with various arylboronic acids to create teraryl-based amino acids. rsc.org

| Reaction | Organometallic Reagent | Catalyst | Application Example | Reference |

|---|---|---|---|---|

| Negishi | Organozinc | Palladium or Nickel | Synthesis of fluorinated phenylalanine derivatives. | nih.gov |

| Stille | Organotin | Palladium | General aryl-aryl bond formation. | - |

| Suzuki | Organoboron | Palladium | Synthesis of aryl-substituted phenylalanines and tripeptides. | nih.govacs.orgrsc.org |

Late-Stage Functionalization of the Halogenated Phenyl Ring

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence, which is a highly efficient strategy for generating structural diversity from a common intermediate. The halogenated phenyl ring of this compound is an excellent substrate for such transformations.

Beyond the cross-coupling reactions mentioned above, other C-H functionalization techniques can be employed to modify the aromatic ring. acs.org While direct C-H activation on the fluorinated ring can be challenging, the existing bromine atom directs reactivity.

Functionalized α-amino acid building blocks have been prepared with high regiocontrol and preservation of stereochemistry through iridium-catalyzed borylation of protected aromatic α-amino acid derivatives. nih.gov The resulting boronic esters are versatile intermediates that can participate in subsequent reactions, including Suzuki couplings. nih.gov

Photocatalytic methods have also emerged as powerful tools for the late-stage functionalization of complex molecules, including peptides. nih.gov While many methods target specific amino acid residues like tryptophan, the principles can be adapted for the functionalization of halogenated aromatic rings. nih.gov These reactions often proceed under mild conditions and exhibit high functional group tolerance. nih.gov

Chemical Reactivity and Derivatization of N Boc 5 Bromo 2 Fluoro D Phenylalanine

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the phenyl ring is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl bromide of N-Boc-5-bromo-2-fluoro-D-phenylalanine is an excellent substrate for these transformations. nih.gov

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a frequently employed strategy. libretexts.org This reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is known for its mild conditions and tolerance of a wide array of functional groups. nih.gov For instance, the coupling of N-Boc protected halophenylalanines has been successfully achieved under mild conditions in water. nih.gov

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds. This reaction couples the aryl bromide with a primary or secondary amine. The development of specialized ligands has greatly expanded the scope and efficiency of this transformation, allowing for the synthesis of a diverse range of arylamines. nih.gov These C-N coupling reactions are valuable for introducing nitrogen-containing protecting groups, which may be necessary for subsequent synthetic steps. nih.gov

| Reaction | Reactants | Catalyst System | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Bromide + Organoboron Compound | Pd(0) catalyst, Base | Carbon-Carbon | Mild conditions, broad functional group tolerance. nih.gov |

| Buchwald-Hartwig | Aryl Bromide + Amine | Pd catalyst, Ligand, Base | Carbon-Nitrogen | Forms arylamines, wide scope of amines and aryl halides. nih.gov |

Nucleophilic Substitutions and Organometallic Transformations

While palladium-catalyzed reactions are dominant, the aryl bromide can also participate in other transformations. Nucleophilic aromatic substitution (SNA r) on an aryl bromide is generally less favorable than on an aryl fluoride (B91410) unless the ring is highly activated by electron-withdrawing groups. nih.gov However, under specific conditions, direct displacement of the bromide by a potent nucleophile can occur.

More commonly, the aryl bromide is converted into an organometallic reagent. For example, reaction with a strong base like an organolithium reagent can lead to a lithium-halogen exchange, generating an aryllithium species. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. Similarly, conversion to an organomagnesium (Grignard) or organozinc reagent is also a viable strategy for further functionalization.

Reactivity of the Aryl Fluoride Moiety

The fluorine atom on the aromatic ring significantly influences the molecule's reactivity and provides a handle for specific transformations.

Electronic Effects on Aromatic Ring Reactivity

The high electronegativity of the fluorine atom imparts a strong inductive electron-withdrawing effect on the aromatic ring. nih.gov This effect reduces the electron density of the phenyl ring, which can influence the rates and regioselectivity of subsequent reactions. mpg.de For instance, the electron-deficient nature of the ring can make it more susceptible to nucleophilic attack. This electronic perturbation is a key reason for incorporating fluorinated phenylalanine analogs into peptides and proteins to study and modulate their properties. nih.gov

Specific Reactions for Fluorine Functionalization (e.g., Radiofluorination)

The aryl fluoride can serve as a site for the introduction of a radioactive fluorine isotope, such as fluorine-18 (B77423) ([¹⁸F]). This process, known as radiofluorination, is of great interest in the development of positron emission tomography (PET) imaging agents. nih.gov Direct radiofluorination of phenylalanine derivatives can be achieved using reagents like [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF). nih.gov The aryl bromide in this compound could potentially be used as a precursor for radiofluorination via a nucleophilic substitution reaction with [¹⁸F]fluoride, although this would depend on the specific reaction conditions and the relative reactivity of the C-Br and C-F bonds. Palladium-catalyzed cross-coupling reactions have also been developed for the fluorination of aryl halides.

Transformations at the α-Amino Acid Carboxyl and Amine Functionalities

The α-amino acid portion of this compound offers additional sites for chemical modification.

The carboxyl group can undergo standard transformations of carboxylic acids. Esterification, for example, by reaction with an alcohol under acidic conditions, can be used to protect the carboxyl group or to modify the solubility and reactivity of the molecule. Amide bond formation is another key reaction, allowing for the coupling of the amino acid to other amines or amino acids to form peptides. This is typically achieved using coupling reagents such as 1,3-dicyclohexylcarbodiimide (DCC). nih.gov

The amine functionality is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to a wide range of reaction conditions, including those used for many palladium-catalyzed cross-coupling reactions. organic-chemistry.org It is, however, readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine. nih.gov This deprotected amine can then be used in subsequent reactions, such as further peptide couplings or N-alkylation. The Boc group can also be transformed into other functionalities; for instance, it can be converted into an isocyanate intermediate under certain conditions, which can then react with amines or alcohols. organic-chemistry.org

| Functional Group | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| Carboxyl | Esterification | Alcohol, Acid catalyst | Ester |

| Amide Formation | Amine, Coupling agent (e.g., DCC) | Amide/Peptide | |

| Boc-protected Amine | Deprotection | Strong acid (e.g., TFA, HCl) | Primary Amine |

| Isocyanate Formation | Specific conditions (e.g., strong base) | Isocyanate intermediate |

Peptide Coupling Reactions for Elongation

The primary application of this compound is in the synthesis of peptides. The Boc group protects the α-amino group, allowing the carboxyl group to react with the amino group of another amino acid to form a peptide bond. This process, known as peptide coupling, is a fundamental step in elongating a peptide chain.

Standard coupling reagents are employed to facilitate this reaction. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the incoming amino acid. Common coupling agents used in conjunction with N-Boc protected amino acids include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

Uronium/Guanidinium salts: like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP® (benzotriazolyloxy-tris[pyrrolidino]-phosphonium hexafluorophosphate). researchgate.netnih.gov These reagents are known for their high coupling efficiency and low rates of racemization. mdpi.com

The choice of coupling reagent and reaction conditions, such as solvent and temperature, can be critical to prevent racemization of the chiral center, especially when dealing with sterically hindered or electronically modified amino acids like this compound. nih.gov For instance, the use of propanephosphonic acid anhydride (B1165640) (T3P®) in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at low temperatures has been shown to minimize racemization during amide bond formation. nih.gov

The presence of the bromo and fluoro substituents on the phenyl ring can influence the reactivity of the molecule. For example, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, to introduce further diversity into the peptide structure either before or after peptide elongation. nih.govnih.gov

N-Boc Deprotection Strategies

Following the peptide coupling step, the N-Boc protecting group must be removed to allow for further elongation of the peptide chain. The Boc group is known for its stability under a wide range of conditions but can be readily cleaved under acidic conditions.

Common deprotection strategies include:

Strong Acids: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is the most common method for Boc deprotection. semanticscholar.orgnih.gov Other strong acids such as hydrogen chloride (HCl) in solvents like dioxane or ethyl acetate are also frequently used. nih.gov

Lewis Acids: Reagents like TMSI, TMSOTf, TiCl4, SnCl4, AlCl3, and ZnBr2 can also effect the removal of the Boc group. semanticscholar.org

Thermal Deprotection: In some cases, the Boc group can be removed by heating, a process known as thermolysis. nih.govresearchgate.net This can be achieved in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), with the reaction often accelerated by microwave irradiation. researchgate.net

Alternative Reagents: Other methods for Boc deprotection have been developed to offer milder conditions or improved chemoselectivity. These include the use of oxalyl chloride in methanol, which has been shown to be effective for compounds with multiple acid-labile groups. nih.gov Catalyst-free deprotection in boiling water has also been reported as an environmentally friendly alternative. semanticscholar.orgnih.gov

Table 1: Common N-Boc Deprotection Reagents and Conditions

| Reagent | Conditions | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | semanticscholar.orgnih.gov |

| Hydrogen Chloride (HCl) | Dioxane or Ethyl Acetate | nih.gov |

| 2,2,2-Trifluoroethanol (TFE) | Reflux or Microwave | researchgate.net |

| Hexafluoroisopropanol (HFIP) | Reflux or Microwave | researchgate.net |

| Oxalyl Chloride/Methanol | Room Temperature | nih.gov |

Esterification and Amidation Reactions at the Carboxyl Group

The carboxyl group of this compound can be derivatized through esterification or amidation reactions. These transformations are typically performed when the amino acid is intended to be the C-terminal residue of a peptide or when it is being incorporated into a non-peptidic molecule.

Esterification: The carboxylic acid can be converted to an ester, for example, a methyl or ethyl ester, by reaction with the corresponding alcohol under acidic conditions or using coupling agents. For instance, N-Boc-p-iodo-L-phenylalanine has been converted to its methyl ester, which was then used in subsequent reactions. nih.gov

Amidation: The carboxyl group can be converted to an amide by reacting it with an amine in the presence of a coupling agent. This is essentially the same chemistry as peptide bond formation. For example, Boc-D-phenylalanine has been coupled with 2-morpholinoaniline (B1348958) using T3P® as the coupling reagent. researchgate.netnih.gov

These derivatizations at the carboxyl terminus expand the range of possible structures and applications for this specialized amino acid.

Stereochemical Stability and Transformations at the D-Configuration

Maintaining the stereochemical integrity of the D-configuration at the α-carbon is of paramount importance during all synthetic manipulations of this compound. The D-configuration is often crucial for the biological activity of the final peptide, as it can confer resistance to enzymatic degradation and influence the peptide's conformation and receptor binding affinity. nih.gov

Racemization: The risk of racemization, the conversion of the D-enantiomer to a mixture of D and L enantiomers, is highest during the activation of the carboxyl group for peptide coupling. nih.gov The formation of an oxazolone (B7731731) intermediate under these conditions can lead to the loss of stereochemical purity. mdpi.com

Several factors can influence the degree of racemization:

Coupling Reagents: The choice of coupling reagent can have a significant impact. Uronium-based reagents like HBTU and HATU are generally considered to have a lower risk of racemization compared to carbodiimides used alone. mdpi.com

Base: The type and amount of base used can also affect stereochemical stability. mdpi.com

Reaction Conditions: Temperature and solvent can play a role. Lower temperatures are generally preferred to minimize racemization. nih.gov

Careful selection of reaction conditions is therefore essential to ensure that the D-configuration is preserved throughout the synthesis. semanticscholar.org Studies on related phenylalanine derivatives have shown that racemization-free synthesis is achievable with the appropriate choice of coupling reagents and conditions. nih.gov While the stereochemistry of the phenylalanine residues can be intentionally varied to study its effect on biological activity, unintentional racemization is an undesirable side reaction. nih.gov

Transformations: While preserving the D-configuration is usually the goal, in some synthetic contexts, transformations at this center might be desired. However, for the intended use of this compound as a building block for D-amino acid-containing peptides, such transformations are generally avoided. The stability of the D-configuration under standard peptide synthesis protocols is a key feature of this compound.

Applications of N Boc 5 Bromo 2 Fluoro D Phenylalanine in Contemporary Chemical Research

Role in Peptide and Peptidomimetic Synthesis

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. N-Boc-5-bromo-2-fluoro-D-phenylalanine serves as a key precursor in this field, enabling the synthesis of peptides with enhanced characteristics.

The synthesis of modified peptides often utilizes this compound due to its unique combination of functional groups. The tert-butoxycarbonyl (Boc) protecting group is standard in solution-phase and solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain. nih.govnih.gov The D-configuration of the alpha-carbon is a crucial modification that can confer resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby increasing the in vivo half-life of the resulting peptide.

The presence of both fluorine and bromine atoms on the phenyl ring offers distinct advantages. The fluorine atom can enhance the metabolic stability and binding affinity of the peptide, while the bromine atom provides a reactive handle for further chemical modifications through cross-coupling reactions. nih.govbeilstein-journals.org This dual halogenation allows for the creation of peptides with precisely tuned electronic and steric properties. The synthesis of peptides containing such modified amino acids generally follows established peptide coupling protocols, often employing reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole). nih.gov

Table 1: Key Features of this compound in Modified Peptide Synthesis

| Feature | Role in Peptide Synthesis |

| N-Boc Protecting Group | Facilitates controlled, stepwise peptide chain elongation. |

| D-Phenylalanine Core | Enhances resistance to proteolytic degradation. |

| 2-Fluoro Substituent | Modulates electronic properties, metabolic stability, and binding affinity. nih.govbeilstein-journals.org |

| 5-Bromo Substituent | Serves as a versatile handle for post-synthetic modifications via cross-coupling reactions. nih.gov |

The unique properties of this compound make it an excellent candidate for incorporation into peptide-based probes and catalysts. The fluorine atom can serve as a reporter for ¹⁹F NMR studies, allowing for the investigation of peptide-protein interactions and conformational changes in a biological environment without the background noise typical of ¹H NMR. nih.gov Furthermore, the introduction of a fluorine-18 (B77423) isotope ([¹⁸F]) can transform the peptide into a positron emission tomography (PET) imaging agent for diagnostic applications. nih.govbeilstein-journals.org

The bromine atom on the phenyl ring can be utilized to attach various functional moieties, such as fluorescent dyes, biotin (B1667282) tags, or metal chelators, to create highly specific molecular probes. In the realm of catalysis, the incorporation of this unnatural amino acid can induce specific secondary structures in the peptide backbone, creating a chiral microenvironment that can catalyze stereoselective reactions. The electronic effects of the fluoro and bromo substituents can also influence the catalytic activity of nearby residues.

Utility in Medicinal Chemistry and Drug Discovery Research

In the quest for new therapeutic agents, this compound has emerged as a valuable tool for medicinal chemists. Its application ranges from being a fundamental building block to a sophisticated scaffold for detailed structure-activity relationship studies.

This compound is considered a key building block in medicinal chemistry for the synthesis of complex small molecules and novel chemical entities. nih.govchemimpex.comnih.govchemicalregister.com The orthogonal reactivity of the bromo and fluoro groups, combined with the protected amino acid functionality, allows for a modular approach to synthesis. The bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, alkyl, and alkynyl groups. nih.govbeilstein-journals.org This facilitates the rapid generation of a library of complex molecules from a single, advanced intermediate. The fluorine atom, while generally less reactive in cross-coupling, significantly influences the physicochemical properties of the final compound, such as lipophilicity and metabolic stability. nih.gov

Table 2: Representative Cross-Coupling Reactions Utilizing Aryl Bromides

| Coupling Reaction | Reactant | Catalyst (Typical) | Bond Formed |

| Suzuki Coupling | Arylboronic acid/ester | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C (Aryl-Alkyl/Aryl/Vinyl) |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine | Pd catalyst with phosphine (B1218219) ligand | C-N (Aryl-Amine) |

The systematic modification of a lead compound to understand how structural changes affect its biological activity is a cornerstone of drug discovery. This compound is an ideal scaffold for such structure-activity relationship (SAR) studies. chemimpex.comnih.gov The bromine atom at the 5-position provides a convenient point for diversification. By performing various cross-coupling reactions at this site, medicinal chemists can explore the effect of different substituents on target binding and functional activity.

The 2-fluoro substituent provides a subtle but important modification that can influence the conformation of the molecule and its interaction with the target protein. nih.gov The D-amino acid configuration can alter the spatial arrangement of the pharmacophoric groups, potentially leading to improved potency or selectivity. The use of this building block allows for a systematic exploration of the chemical space around a core scaffold, accelerating the optimization of lead compounds into clinical candidates. nih.gov

Beyond its direct application in therapeutic development, this compound is instrumental in the creation of novel chemical entities that serve as research tools to probe biological systems. nih.govchemimpex.comnih.gov These tool compounds can include potent and selective inhibitors for studying the function of a specific enzyme or receptor, or affinity-based probes for identifying and isolating protein targets. The bromo group can be used to attach photoreactive groups or clickable handles (e.g., alkynes or azides) for use in chemical biology applications such as activity-based protein profiling (ABPP). The unique substitution pattern of the phenyl ring, combined with the D-stereochemistry, can lead to compounds with novel pharmacological profiles, opening up new avenues of biological investigation.

Applications in Biochemical and Biophysical Studies

The incorporation of fluorinated amino acids into peptides and proteins is a powerful strategy for studying their structure, interactions, and stability. snmjournals.orgnih.gov The specific placement of a fluorine atom provides a sensitive and non-perturbing probe that can be monitored by ¹⁹F NMR spectroscopy without background interference from other atoms in the biological system. nih.govacs.org

The fluorine atom at the 2-position of this compound serves as a highly effective ¹⁹F NMR probe. nih.gov ¹⁹F NMR is an exceptionally sensitive technique for monitoring changes in the local chemical environment of the fluorine atom. researchgate.netillinois.edu When this amino acid is incorporated into a peptide or protein, the chemical shift of the ¹⁹F nucleus provides detailed information about the protein's conformational state. nih.govillinois.edu

Researchers can biosynthetically incorporate such fluorinated amino acids into proteins, allowing for the study of:

Protein Folding: Monitoring the changes in the ¹⁹F NMR spectrum as a protein folds can reveal intermediates and characterize the folding pathway. acs.org

Conformational Changes: The ¹⁹F chemical shift is highly sensitive to subtle changes in protein structure that occur upon substrate binding, phosphorylation, or interaction with other molecules. nih.govnih.gov This allows for the mapping of allosteric effects and the dynamics of protein function.

Solvent Exposure: Changes in the local environment, such as the degree of solvent exposure of the fluoro-phenylalanine residue, can be detected, providing insights into the protein's surface topology. nih.gov

The key advantage of using a ¹⁹F label is the absence of endogenous fluorine in most biological systems, which results in background-free NMR spectra and allows for the study of large protein complexes. acs.orgacs.org

Table 1: Properties of the ¹⁹F Nucleus for NMR Studies

| Property | Value/Description | Significance in Protein Studies |

|---|---|---|

| Natural Abundance | 100% | High signal intensity without isotopic enrichment. nih.govacs.org |

| Spin | 1/2 | Leads to sharp NMR signals and straightforward spectral interpretation. nih.gov |

| Gyromagnetic Ratio | 40.05 MHz/T (83% of ¹H) | High sensitivity, enabling detection of low sample concentrations. researchgate.net |

| Chemical Shift Range | >300 ppm | Excellent signal dispersion, minimizing peak overlap even in complex systems. acs.org |

| Biological Abundance | Nearly absent | Provides a "bioorthogonal" probe with no background signals from the biological matrix. acs.org |

¹⁹F NMR spectroscopy using probes like 2-fluoro-D-phenylalanine is a powerful method for characterizing molecular interactions. acs.orgnih.gov When a ligand binds to a protein containing this fluorinated amino acid, the local environment of the fluorine atom can change, leading to a detectable shift in the ¹⁹F NMR signal. This allows for the quantitative assessment of binding affinities (dissociation constants, Kd) and the kinetics of the interaction. nih.gov

This technique is particularly valuable in fragment-based drug discovery, where the weak binding of small molecular fragments to a target protein can be reliably detected. nih.gov Furthermore, by placing the fluorinated probe at different locations within a protein, it is possible to map the binding site and understand the structural consequences of ligand binding across the entire protein. nih.govnih.gov Similarly, the formation of protein-protein complexes can be monitored by observing changes in the ¹⁹F NMR spectra of the labeled interaction partners. acs.org

The introduction of fluorinated amino acids can influence the stability of peptides and proteins. nih.gov The strong carbon-fluorine bond and the hydrophobicity of the fluorinated phenyl ring can enhance thermal and chemical stability. nih.gov Peptides containing D-amino acids, such as this compound, are inherently more resistant to degradation by proteases, which typically recognize L-amino acids. This increased proteolytic stability is a significant advantage in the development of peptide-based therapeutics. nih.gov

Contributions to Radiochemistry and Imaging Research

The bromine atom on the phenyl ring of this compound makes it an excellent precursor for the synthesis of radiolabeled molecules, particularly for Positron Emission Tomography (PET). snmjournals.orgnih.gov

PET is a non-invasive molecular imaging technique that uses radioactive tracers to visualize and quantify metabolic processes in the body. nih.gov Amino acid tracers labeled with the positron-emitting radionuclide fluorine-18 (¹⁸F) are widely used for tumor imaging, as many cancers exhibit upregulated amino acid transport to fuel their rapid growth. nih.govnih.gov

This compound is an ideal precursor for producing ¹⁸F-labeled phenylalanine derivatives. The bromine atom can be replaced with ¹⁸F via nucleophilic substitution reactions, a common strategy in radiochemistry. nih.gov For instance, copper-mediated radiofluorination is a method used to synthesize ¹⁸F-labeled aromatic amino acids from halogenated or stannylated precursors. snmjournals.org

The resulting tracer, such as [¹⁸F]-5-bromo-2-fluoro-D-phenylalanine, could be used to:

Diagnose and Stage Tumors: PET imaging with radiolabeled amino acids can detect certain types of tumors, such as melanomas and brain tumors, sometimes with higher specificity than the more common tracer [¹⁸F]FDG. nih.govnih.gov

Monitor Therapy: By quantifying tracer uptake, clinicians can assess a tumor's response to treatment.

Study Amino Acid Metabolism: The use of a D-enantiomer can provide unique insights, as it is generally not incorporated into proteins, allowing its accumulation to reflect transport activity more directly. biorxiv.org

The synthesis of a PET tracer from a precursor like this compound would typically involve a multi-step automated process, starting with the production of [¹⁸F]fluoride, followed by the radiofluorination reaction, and finally deprotection and purification to yield the final radiopharmaceutical for injection. nih.govsnmjournals.org

Table 2: Characteristics of a Potential PET Tracer Derived from this compound

| Feature | Description | Rationale/Advantage |

|---|---|---|

| Radionuclide | Fluorine-18 (¹⁸F) | Ideal half-life (109.7 min) for synthesis and imaging; low positron energy for high-resolution images. nih.gov |

| Targeting Moiety | D-Phenylalanine analog | Targets upregulated amino acid transporters in cancer cells. biorxiv.org The D-isomer avoids incorporation into proteins, potentially improving tumor-to-background contrast. biorxiv.org |

| Precursor | 5-Bromo-2-fluoro-D-phenylalanine derivative | The bromo-substituent provides a reactive site for efficient nucleophilic ¹⁸F-labeling. nih.gov |

| Application | Cancer Imaging (e.g., Melanoma, Brain Tumors) | Provides metabolic information about tumor activity, complementing anatomical imaging methods. nih.govnih.gov |

Analytical Methodologies for Research Characterization of Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of N-Boc-5-bromo-2-fluoro-D-phenylalanine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity, chemical environment, and molecular weight. nih.govnih.govnsf.govbldpharm.com

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule with high accuracy. For this compound, which has a molecular formula of C₁₄H₁₇BrFNO₄, HRMS provides an exact mass measurement that helps to distinguish it from other compounds with the same nominal mass. bldpharm.comchemicalbook.com The presence of bromine is particularly notable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly observable in the mass spectrum, providing further confirmation of the compound's identity.

Molecular Formula: C₁₄H₁₇BrFNO₄ Monoisotopic Mass: 361.0328 u

While a specific HRMS spectrum for this compound is not publicly available, analysis of related phenylalanine derivatives indicates that techniques like Electrospray Ionization (ESI) are commonly used. nih.gov In ESI-MS, the molecule would typically be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts.

Table 1: Representative HRMS Data for a Phenylalanine Derivative (Note: This table is illustrative and based on general knowledge of MS analysis of similar compounds.)

| Ion Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [C₁₄H₁₈BrFNO₄+H]⁺ | 362.0406 | Data not available | Data not available |

| [C₁₄H₁₇BrFNNaO₄]⁺ | 384.0225 | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For a complex molecule like this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC) NMR experiments is employed. nih.govhmdb.ca

¹⁹F NMR: The presence of a fluorine atom makes ¹⁹F NMR a highly sensitive and informative technique. researchgate.net The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an excellent probe for conformational changes and intermolecular interactions. nih.govresearchgate.net In protein-observed fluorine NMR (PrOF-NMR) studies, the incorporation of fluorinated amino acids allows for the monitoring of protein-ligand binding events and structural dynamics. nih.govnih.gov The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would provide insights into the electronic effects of the bromine and other substituents on the phenyl ring.

2D NMR: Two-dimensional NMR techniques are essential for assigning the complex ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule, such as those on the phenyl ring and the amino acid backbone. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons. nih.govsigmaaldrich.com This is crucial for distinguishing between the aromatic carbons and the carbons of the Boc protecting group and the phenylalanine core.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Boc-Phenylalanine Derivatives (Note: This table provides representative chemical shift ranges based on data for similar structures like N-Boc-phenylalanine and other substituted phenylalanines. nih.govchemicalbook.comchemicalbook.com Specific assignments for this compound require experimental data.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Boc (CH₃)₃ | ~1.4 | ~28.5 |

| Boc C(CH₃)₃ | - | ~80.0 |

| Boc C=O | - | ~155.0 |

| α-CH | ~4.5 | ~55.0 |

| β-CH₂ | ~3.1, ~3.0 | ~38.0 |

| Aromatic CH | ~7.0 - 7.5 | ~115 - 140 |

| Carboxyl C=O | - | ~175.0 |

Chromatographic Techniques for Purity Assessment and Isolation of Intermediates and Products

Chromatographic methods are fundamental for both determining the purity of the final this compound product and for isolating it and any synthetic intermediates. nih.govtandfonline.com

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. Reversed-phase HPLC is commonly employed, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. researchgate.netnih.gov The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Chiral HPLC methods, using specialized chiral stationary phases, are also crucial for determining the enantiomeric purity of the D-phenylalanine derivative. tandfonline.comrsc.org The separation of Boc-protected amino acids is well-established, often utilizing mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid to ensure good peak shape. researchgate.nettandfonline.comnih.gov

Table 3: Typical HPLC Conditions for Analysis of Boc-Protected Amino Acids (Note: This table is illustrative, based on common methods for similar compounds. researchgate.netsigmaaldrich.comhelixchrom.com)

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% Formic Acid or TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

For the purification of this compound on a larger scale than analytical HPLC allows, preparative chromatography is used. This can involve flash column chromatography on silica (B1680970) gel or preparative HPLC. When using silica gel, care must be taken as the acidic nature of silica can potentially lead to the partial deprotection of the acid-labile Boc group. chemicalforums.com To mitigate this, a small amount of a base like triethylamine (B128534) may be added to the eluent. Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of the pure compound. nih.govnih.gov This technique is particularly useful for separating closely related impurities from the final product.

Theoretical and Computational Chemistry Approaches

Molecular Modeling of N-Boc-5-bromo-2-fluoro-D-phenylalanine Derivatives

Molecular modeling of derivatives of this compound is a cornerstone for understanding their three-dimensional structure and conformational preferences. The introduction of halogen atoms like fluorine and bromine significantly influences the molecule's physicochemical properties. nih.gov Fluorine, being highly electronegative, can alter the local electronic character of a peptide or protein. nih.gov Meanwhile, the larger bromine atom can participate in halogen bonding, a directional interaction between a covalently bound halogen and a Lewis base. acs.org

Computational and experimental methods are employed to examine how such structural modifications constrain the side chain groups of amino acid residues. nih.gov In the context of this compound derivatives, molecular dynamics (MD) simulations can be utilized to explore their conformational landscape. These simulations can quantify changes in hydration free energy and the impact of halogenation on interactions with surrounding water molecules, which in turn affects properties like hydrophobicity. nih.gov

For instance, modeling studies on halogenated ligands have revealed distinct patterns in their interactions with amino acids. An analysis of protein structures from the Protein Data Bank (PDB) showed that while fluorine has a high propensity for interaction with glycine, bromine favors interactions with arginine. nih.gov When considering only side-chain interactions, the preference for all halogens shifts towards hydrophobic residues. nih.gov These findings are critical for predicting how derivatives of this compound might behave in a biological environment.

| Halogen | Highest Interaction Propensity (Overall) | Lowest Interaction Propensity (Overall) | Preferred Interaction Partner (Side Chain) |

|---|---|---|---|

| Fluorine | Glycine | Proline | Hydrophobic residues |

| Chlorine | Leucine | Cysteine | Hydrophobic residues |

| Bromine | Arginine | Cysteine | Hydrophobic residues |

| Iodine | Lysine | Cysteine | Hydrophobic residues |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules like this compound. nih.govresearchgate.net These methods can provide a detailed understanding of the molecule's stability, electronic distribution, and reactivity sites. nih.gov

For halogenated compounds, DFT calculations can elucidate the nature of the σ-hole, an electrophilic region on the halogen atom that is crucial for halogen bonding. mdpi.com The size of the σ-hole and the polarizability of the halogen atom are key factors that determine the strength and directionality of these interactions. mdpi.com In the case of this compound, the bromine atom is expected to have a more pronounced σ-hole compared to the fluorine atom, making it a better halogen bond donor.

Calculations of molecular electrostatic potential (MEP) surfaces can visually represent the electron distribution and identify electrophilic and nucleophilic regions. nih.gov For this compound, MEP analysis would likely show a region of positive electrostatic potential on the bromine atom, confirming its ability to engage in halogen bonding. Furthermore, quantum chemical calculations can determine various molecular descriptors that correlate with biological activity, such as the heat of formation, dipole moment, and log P. researchgate.net

| Compound/Derivative Type | Computational Method | Calculated Properties | Key Findings |

|---|---|---|---|

| 5-Bromo-2-Hydroxybenzaldehyde | DFT/B3LYP/6-311++G(d,p) | Optimized geometry, MEP, FMO analysis | Identified stable structure and reactive sites. nih.gov |

| 5-bromo-2'-deoxyuridine esters | Semiempirical quantum-chemical | Mulliken charge distributions, log P | Lipophilicity (log P) was the determining factor for antiviral activity. researchgate.net |

| Halogenated A···U and G···C Base Pairs | RI-MP2/def2-TZVP | Binding energies, MEP, QTAIM | Characterized hydrogen and halogen bonding interactions. mdpi.com |

Simulations of Interactions with Biomolecular Targets

Simulating the interaction of this compound, or peptides incorporating this amino acid, with biomolecular targets like proteins is crucial for rational drug design. acs.orgnih.gov Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose. nih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into binding affinity and the specific interactions involved. acs.orgnih.gov For a derivative of this compound, docking studies could reveal how the bromo- and fluoro-substituents influence binding. The bromine atom, for example, could form a halogen bond with an electron-rich amino acid residue in the binding pocket, such as the oxygen of a carbonyl group or the nitrogen of a histidine. acs.orgresearchgate.net

MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic model of the interaction in a physiological environment. nih.gov These simulations can assess the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. For peptides containing fluorinated phenylalanine, MD simulations have been used to study their stability and enzymatic activity. nih.gov The introduction of fluorine can enhance thermal and proteolytic stability. nih.gov

A computational algorithm has been developed to identify "hot spots" for halogen bonding in protein binding sites. acs.org Such an approach could be applied to targets of interest for this compound-containing ligands to predict and engineer favorable halogen bonding interactions, thereby enhancing binding affinity and specificity. acs.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally conscious synthesis of complex molecules like N-Boc-5-bromo-2-fluoro-D-phenylalanine is a cornerstone of modern chemical research. While general methods for the synthesis of halogenated and Boc-protected amino acids exist, future efforts will likely focus on developing novel and more sustainable routes specifically tailored for this compound.

Current synthetic strategies for similar compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research could explore enzymatic and chemoenzymatic approaches to enhance sustainability. For instance, the use of phenylalanine ammonia (B1221849) lyases (PALs) has shown promise for the amination of cinnamic acid derivatives to produce L-phenylalanine analogues. chemscene.com Investigating PAL variants or other enzymes with altered substrate specificity could enable a more direct and greener synthesis of the D-phenylalanine core with the desired halogenation pattern. nih.gov

Furthermore, continuous flow technologies present an opportunity to improve reaction efficiency, safety, and scalability. chemscene.com The development of a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized by-product formation.

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced waste. nih.govnih.gov | Engineering enzymes (e.g., PALs, aminotransferases) for specific recognition of 5-bromo-2-fluorocinnamic acid derivatives. nih.govnih.gov |

| Chemoenzymatic Cascade | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. nih.gov | Designing a one-pot cascade reaction to introduce the halogen, amino, and protecting groups sequentially. nih.gov |

| Continuous Flow Chemistry | Enhanced process control, improved safety, scalability, and higher yields. chemscene.com | Optimizing reaction parameters and developing robust catalyst systems suitable for flow conditions. chemscene.com |

| Catalytic Asymmetric Synthesis | High enantiomeric purity, potential for atom economy. | Development of novel chiral catalysts for the asymmetric synthesis of the D-phenylalanine backbone with the specific halogenation pattern. |

Exploration of Expanded Chemical Space for Derivatives

The bromo and fluoro substituents on the phenyl ring of this compound serve as valuable handles for further chemical modification, opening up a vast chemical space for the creation of novel derivatives. The strategic functionalization of these sites can lead to compounds with fine-tuned properties for various applications.

The bromine atom is particularly amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, vinyl, or alkynyl groups at the 5-position, thereby systematically altering the steric and electronic properties of the molecule. This approach is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies.

The fluorine atom, while generally less reactive in cross-coupling reactions, significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions. Its presence can be leveraged to enhance the pharmacokinetic properties of peptides and small molecules incorporating this amino acid.

Table 2: Potential Derivatization Strategies

| Reaction Type | Functional Group Targeted | Introduced Moiety | Potential Application |

| Suzuki Coupling | Bromine | Aryl, Heteroaryl | Modulating biological activity, creating molecular probes. |

| Sonogashira Coupling | Bromine | Alkynyl | Introducing rigid linkers, developing bioactive compounds. |

| Buchwald-Hartwig Amination | Bromine | Amines | Altering solubility and hydrogen bonding capabilities. |

| Nucleophilic Aromatic Substitution | Fluorine (under specific conditions) | Alkoxy, Thiol | Fine-tuning electronic properties and creating novel scaffolds. |

Innovative Applications in Chemical Biology beyond Current Paradigms

The unique structural features of this compound make it a powerful tool for addressing complex questions in chemical biology. The incorporation of this unnatural amino acid into peptides and proteins can provide novel insights into biological processes and enable the development of new therapeutic and diagnostic agents.

The presence of the fluorine atom can be exploited for ¹⁹F NMR studies, allowing for the investigation of protein folding, dynamics, and interactions in their native environment without the need for isotopic labeling with more common nuclei like ¹³C or ¹⁵N. The 5-bromo-2-fluoro substitution pattern provides a unique ¹⁹F NMR signature that can report on the local microenvironment within a biomolecule.

Furthermore, the bromine atom can serve as a "heavy atom" for X-ray crystallography, aiding in the phase determination and structure solution of proteins and peptides. This is particularly valuable for studying biomolecules that are difficult to crystallize or for which obtaining derivative crystals is challenging.

Emerging applications could involve the use of this amino acid in the design of chemical probes for target identification and validation. The bromo substituent can be a site for the attachment of photo-cross-linkers or affinity tags to capture binding partners in complex biological systems. The genetic incorporation of ortho-substituted phenylalanine derivatives using engineered pyrrolysyl-tRNA synthetase mutants has been demonstrated, opening the door for the site-specific insertion of this amino acid into proteins in living cells. acs.org

Integration into Advanced Materials Science Research

The self-assembly properties of amino acids and their derivatives are increasingly being harnessed to create novel biomaterials with a wide range of applications. The halogen atoms in this compound can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules into well-defined supramolecular structures.

Future research could focus on exploring the gelation properties of peptides and other molecules containing this amino acid. The influence of halogenation on the solid-state packing and gelation of phenylalanine derivatives has been noted, suggesting that this compound could be a precursor to novel hydrogels or organogels with tunable mechanical and chemical properties. nih.gov Such materials could find applications in drug delivery, tissue engineering, and as responsive materials.

Moreover, the incorporation of this amino acid into polymers could lead to advanced materials with enhanced thermal stability, flame retardancy, or specific surface properties. The unique electronic nature of the fluorinated and brominated aromatic ring could also be exploited in the development of materials for organic electronics or sensing applications. The study of halogenated phenylalanine derivatives in the context of amyloid formation suggests that such modified amino acids can significantly impact the kinetics and morphology of fibril aggregation, which could be relevant for both understanding disease and designing new biomaterials. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.